molecular formula C28H40O3 B1196116 17-Estradiol cyclooctyl acetate CAS No. 66791-46-6

17-Estradiol cyclooctyl acetate

Cat. No.: B1196116
CAS No.: 66791-46-6
M. Wt: 424.6 g/mol
InChI Key: CZCGBAHDFURTGU-VMBLQBCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of 17-Estradiol Cyclooctyl Acetate (B1210297) as a Synthetic Estradiol (B170435) Derivative

17-Estradiol cyclooctyl acetate is a synthetically produced derivative of the naturally occurring and primary female sex hormone, 17β-estradiol. wikipedia.org It is classified as an estrogen ester, which is a type of prodrug. wikipedia.orgwikipedia.org A prodrug is a medication administered in an inactive or less active form, which is then converted to an active drug within the body. In the case of this compound, the core estradiol molecule is chemically joined to a cyclooctyl acetate group at the 17β-hydroxyl position. wikipedia.orgontosight.ai

This structural modification is intentionally designed to alter the pharmacokinetic profile of estradiol, particularly to prolong its duration of action. ontosight.ai The esterification makes the molecule more lipophilic (fat-soluble), which affects its absorption, distribution, and metabolism. wikipedia.org Research into this compound has explored its potential use in hormone replacement therapy and as a hormonal contraceptive. wikipedia.org

Historical Development and Rationale for Esterification of 17β-Estradiol Analogues

The development of synthetic estradiol derivatives through esterification arose from a fundamental challenge in early hormone therapy: the rapid metabolism of natural 17β-estradiol. wikipedia.orgnih.gov When administered, especially orally, 17β-estradiol is subject to a strong first-pass effect in the liver, where it is quickly metabolized and inactivated, resulting in low bioavailability and a short duration of effect. wikipedia.org This necessitated frequent administration to maintain therapeutic levels.

To overcome this limitation, researchers in the mid-20th century began to explore esterification, a process of chemically attaching an ester group to the estradiol molecule. wikipedia.orgnih.gov The rationale is to create a more fat-soluble compound that, when injected intramuscularly, forms a depot in the fatty tissue. wikipedia.orggoogle.com From this depot, the ester is slowly released into the bloodstream. Once in circulation, enzymes known as esterases cleave off the ester group, gradually releasing the active 17β-estradiol over an extended period. nih.gov This mechanism transforms the short-acting hormone into a long-acting prodrug.

This line of research led to the successful development and clinical use of various estradiol esters, such as estradiol benzoate, estradiol valerate (B167501), and estradiol cypionate, which have different durations of action based on the size and structure of the attached ester. nih.gov The investigation of more complex esters like this compound represents a continued scientific effort to further refine and optimize the release kinetics and duration of action of estradiol-based therapies. wikipedia.org

Overview of Academic Research Trajectories for Long-Acting Estrogens

Academic and pharmaceutical research into developing long-acting estrogens has progressed along several major pathways, all aimed at enhancing therapeutic efficacy and patient convenience.

Esterification: This remains the most historically significant and commercially successful strategy. Research has focused on synthesizing a wide variety of estradiol esters and comparing their pharmacokinetic properties. nih.govnih.gov By modifying the length and structure of the fatty acid ester chain, scientists can control the rate of hydrolysis and, consequently, the duration of hormone release. nih.govscispace.com Studies comparing esters like benzoate, valerate, and cypionate have shown that longer ester chains generally result in a more prolonged release and duration of action. nih.gov

Advanced Drug Delivery Systems: Beyond simple esterification, modern research explores sophisticated delivery technologies. These include encapsulating estradiol in biodegradable polymer microspheres or nanoparticles. These formulations are designed for controlled, sustained release over weeks or months following a single injection. Another area of investigation is the use of subcutaneous implants or injectable gels that form a depot and release the hormone at a steady, predictable rate. nih.gov

Prodrug Development: A related trajectory involves creating novel prodrugs designed to improve oral bioavailability and reduce hepatic side effects. nih.govnih.gov For example, some research has focused on estradiol prodrugs that are absorbed via the lymphatic system, thereby partially bypassing the first-pass metabolism in the liver. wikipedia.orgnih.gov Estradiol cyclooctyl acetate was itself investigated for this property, showing an ability to be absorbed through the lymphatic system, which increases its oral potency compared to standard micronized estradiol. wikipedia.org

Chemical Modification of the Steroid Nucleus: A less common approach involves altering the core structure of the estradiol molecule itself. While this can change the hormone's binding affinity and metabolic stability, it also carries a higher risk of altering its biological activity and safety profile. nih.gov

These research trajectories collectively aim to create estrogen therapies that provide stable, physiological hormone levels over long periods, improving therapeutic outcomes and patient adherence.

Detailed Research Findings

Research comparing various estradiol esters has provided valuable data on how the ester structure influences the pharmacokinetic profile. The table below summarizes findings from comparative studies on common estradiol esters.

Estradiol EsterTime to Peak Plasma Levels (Intramuscular)Duration of Elevated Estrogen Levels
Estradiol Benzoate~2 days nih.gov4–5 days nih.gov
Estradiol Valerate~2 days nih.gov7–8 days nih.gov
Estradiol Cypionate~4 days nih.gov~11 days nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66791-46-6

Molecular Formula

C28H40O3

Molecular Weight

424.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-cyclooctylacetate

InChI

InChI=1S/C28H40O3/c1-28-16-15-23-22-12-10-21(29)18-20(22)9-11-24(23)25(28)13-14-26(28)31-27(30)17-19-7-5-3-2-4-6-8-19/h10,12,18-19,23-26,29H,2-9,11,13-17H2,1H3/t23-,24-,25+,26+,28+/m1/s1

InChI Key

CZCGBAHDFURTGU-VMBLQBCYSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CC4CCCCCCC4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4CCCCCCC4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC4CCCCCCC4)CCC5=C3C=CC(=C5)O

Other CAS No.

66791-46-6

Synonyms

17 beta-oestradiol cyclooctylacetate
17-estradiol cyclooctyl acetate
E2-COOA
estradiol cyclooctyl acetate

Origin of Product

United States

Chemical Synthesis and Derivatization of 17 Estradiol Cyclooctyl Acetate

Synthetic Pathways to 17-Estradiol Cyclooctyl Acetate (B1210297)

The synthesis of 17-Estradiol cyclooctyl acetate (E2COA) involves the chemical modification of the parent estradiol (B170435) molecule. Estradiol has two hydroxyl groups, one phenolic hydroxyl at the C3 position and a secondary aliphatic hydroxyl at the C17β position. The 17β-hydroxyl group is the target for creating this specific ester.

Esterification Strategies at the 17β-Hydroxyl Group of Estradiol

Esterification at the 17β-hydroxyl position is a widely used strategy to create estradiol prodrugs with improved pharmacokinetic profiles. nih.gov The addition of an ester group at this position masks the polar hydroxyl group, increasing the lipophilicity of the molecule. This change is critical for altering how the drug is absorbed, distributed, metabolized, and excreted. nih.gov

The choice of the ester side-chain is a key determinant of the resulting prodrug's properties. Various esters have been developed, each conferring different characteristics:

Short-chain esters , such as estradiol acetate and estradiol propionate, are hydrolyzed relatively quickly in the body to release the active estradiol. wikipedia.org

Longer-chain esters , like estradiol valerate (B167501) and estradiol cypionate, are more lipophilic and are cleaved more slowly, resulting in a prolonged duration of action. nih.gov These are often used in intramuscular depot injections.

Bulky, lipophilic esters , such as estradiol cyclooctyl acetate, are designed specifically to enhance oral bioavailability by exploiting alternative absorption pathways. wikipedia.org

The underlying principle of this strategy is that after administration, endogenous enzymes called esterases cleave the ester bond, releasing the parent hormone, 17β-estradiol, to interact with estrogen receptors. wikipedia.org

Structural Modifications and Analog Development for Pharmacokinetic Optimization

The primary goal of developing estradiol analogs like this compound is to overcome the pharmacokinetic limitations of natural estradiol. When taken orally, estradiol is subject to extensive first-pass metabolism in the liver, which significantly reduces its bioavailability to about 5%. nih.govwikipedia.org

Structural modifications, especially the addition of a large, fat-soluble ester at the 17β position, can fundamentally alter the absorption route. The high lipophilicity of the cyclooctyl acetate chain promotes absorption into the lymphatic system from the gastrointestinal tract, thereby bypassing the portal circulation and the initial, extensive metabolism in the liver. wikipedia.org This lymphatic absorption is a key feature for enhancing the oral efficacy of estradiol.

Studies have shown that this structural modification makes estradiol cyclooctyl acetate approximately twice as potent as standard oral micronized estradiol. wikipedia.org Furthermore, by reducing the hepatic first-pass effect, it has a comparatively lower impact on the liver's synthesis of various proteins, including sex hormone-binding globulin (SHBG). wikipedia.org

The development of different estradiol esters has led to a range of pharmacokinetic profiles, allowing for different therapeutic applications. The length and structure of the ester chain directly influence the rate of absorption and the duration of the hormone's effect.

Interactive Data Table: Pharmacokinetic Comparison of Intramuscular Estradiol Esters

The table below illustrates how different ester side-chains attached to the 17β-hydroxyl group of estradiol affect the duration of elevated estrogen levels following a single intramuscular injection. This demonstrates the principle of pharmacokinetic optimization through structural modification.

Estradiol EsterPeak Hormone Levels Reached (Approx.)Duration of Elevated Estrogen Levels (Approx.)
Estradiol Benzoate2 days4-5 days
Estradiol Valerate2 days7-8 days
Estradiol Cypionate4 days11 days

Data sourced from a comparative study of 5 mg intramuscular injections. nih.gov

Pharmacokinetics and Biotransformation in Preclinical Models

Absorption Mechanisms and Routes in Animal Models

The absorption profile of 17-Estradiol cyclooctyl acetate (B1210297) in preclinical studies is characterized by its unique interaction with the lymphatic system, which significantly influences its bioavailability and metabolic fate.

17-Estradiol cyclooctyl acetate is an estrogen ester designed for enhanced lipophilicity. wikipedia.org This increased fat-solubility is a key factor in its route of absorption after oral administration. Preclinical evidence suggests that highly lipophilic compounds can be absorbed via the intestinal lymphatic system, rather than entering the portal vein which leads directly to the liver. wikipedia.orgwikipedia.org This lymphatic transport mechanism allows the compound to partially bypass first-pass metabolism in the liver, a common issue with orally administered estradiol (B170435) that significantly reduces its potency. wikipedia.org The lymphatic system plays a role in the systemic transport of hormones, and estrogens can directly modulate lymphatic function.

By avoiding immediate and extensive breakdown in the liver, a greater fraction of the parent compound and its active metabolite can reach systemic circulation. This route of absorption is a critical aspect of the compound's design, aiming to improve its pharmacokinetic profile compared to unesterified estrogens. wikipedia.org

The oral bioavailability of unmodified estradiol is typically low, estimated to be around 5%, due to extensive first-pass metabolism in the gut and liver. wikipedia.orgdrugbank.com Esterification of estradiol, as seen in this compound, is a strategy to overcome this limitation. wikipedia.orgwikipedia.org The ester moiety increases the compound's resistance to immediate metabolism, and its lipophilic nature facilitates lymphatic absorption, thereby enhancing oral bioavailability. wikipedia.orgwikipedia.org

Studies have shown that this compound has a greater oral bioavailability and is approximately twice as potent as micronized estradiol when administered orally. wikipedia.org This enhancement is attributed to the partial bypass of the first-pass effect, allowing more of the active hormone to become systemically available. wikipedia.org

Distribution and Tissue Accumulation Profiles

Once absorbed and hydrolyzed to its active form, 17β-estradiol, the distribution pattern is similar to that of endogenous estrogens. Exogenous estrogens are widely distributed throughout the body, with higher concentrations typically found in sex hormone target organs. drugbank.comnih.gov These tissues are rich in estrogen receptors (ERα and ERβ), to which estradiol binds to exert its effects. nih.govpatsnap.com

Preclinical research indicates that estradiol and its metabolites accumulate in various tissues. Key sites of distribution include reproductive organs and other tissues responsive to estrogen signaling.

Table 1: Tissue Distribution of Estradiol in Preclinical Models

Tissue/Organ Significance
Uterus, Ovaries, Breasts Primary reproductive target organs with high estrogen receptor expression. nih.govpatsnap.com
Bone, Fat (Adipose Tissue) Tissues where estrogen plays a significant metabolic and structural role. patsnap.comnih.gov
Brain Estradiol crosses the blood-brain barrier and accumulates in various brain regions, influencing neuronal function. patsnap.comnih.gov
Liver, Kidneys Key organs for metabolism and excretion, leading to the accumulation of estradiol and its metabolites. drugbank.comresearchgate.net

This table summarizes findings on the general distribution of estradiol, the active metabolite of this compound, in various animal models.

Metabolic Pathways and Metabolite Formation of this compound

The biotransformation of this compound is a two-step process. The compound itself is a prodrug that must first be converted into its active form, which then undergoes further metabolism along established estrogen pathways. wikipedia.orgnih.gov

This compound is designed as a prodrug of estradiol. wikipedia.org Following absorption, it undergoes rapid hydrolysis by esterase enzymes, which are widely present in the liver, blood, and other tissues. wikipedia.orgfda.gov This enzymatic cleavage removes the cyclooctyl acetate group from the C17β position of the steroid nucleus, releasing the pharmacologically active hormone, 17β-estradiol. wikipedia.orgiiab.me This conversion is efficient, and systemic exposure to the intact ester is not considered significant. fda.gov

After its formation from the parent ester, 17β-estradiol is metabolized extensively, primarily in the liver. drugbank.comresearchgate.net The metabolic pathways are complex and involve several key enzymatic reactions aimed at inactivating the hormone and increasing its water solubility to facilitate excretion. nih.govoup.com

Oxidation: 17β-estradiol is reversibly oxidized to estrone (B1671321), a less potent estrogen. This reaction also occurs in the opposite direction, with estrone being converted back to estradiol in various tissues. drugbank.comnih.gov

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly in the liver, catalyze the hydroxylation of estradiol and estrone. researchgate.net This leads to the formation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. researchgate.netnih.gov These metabolites can be further oxidized to form semiquinones and quinones, which are reactive molecules. nih.govoup.com

Conjugation: To detoxify and eliminate these compounds, the parent estrogens and their hydroxylated metabolites undergo conjugation reactions. nih.govoup.com The primary conjugation pathways are:

Sulfation: The addition of a sulfate (B86663) group, primarily forming estrone sulfate, which is a major circulating estrogen conjugate. oup.com

Glucuronidation: The addition of a glucuronide moiety to either the 3 or 17β hydroxyl group, forming water-soluble conjugates that are readily excreted in urine and bile. drugbank.comoup.com

Glutathione (B108866) Conjugation: Catechol estrogen quinones can be conjugated with glutathione as a protective mechanism against their reactivity. nih.gov

These metabolic conversions result in a variety of estrogen conjugates that are generally inactive and prepared for elimination from the body. drugbank.comoup.com

Table 2: Key Metabolic Pathways of 17β-Estradiol in Research Contexts

Metabolic Pathway Key Enzymes Primary Metabolites/Products Purpose
Hydrolysis (of Prodrug) Esterases 17β-Estradiol Activation of the prodrug. wikipedia.org
Oxidation 17β-hydroxysteroid dehydrogenase Estrone Interconversion between potent and less potent estrogens. drugbank.com
Hydroxylation Cytochrome P450 (CYP) enzymes Catechol Estrogens (e.g., 2-hydroxyestradiol) Formation of intermediate metabolites. researchgate.net
Conjugation (Sulfation) Sulfotransferases (SULTs) Estrogen Sulfates (e.g., Estrone sulfate) Inactivation and formation of a circulating reservoir. oup.com
Conjugation (Glucuronidation) UDP-glucuronosyltransferases (UGTs) Estrogen Glucuronides Inactivation and preparation for excretion. oup.com

| Conjugation (Glutathione) | Glutathione S-transferases (GSTs) | Glutathione Conjugates | Detoxification of reactive quinone metabolites. nih.gov |

This table outlines the principal metabolic transformations of 17β-estradiol, the active form of this compound, as identified in preclinical research.

Elimination Kinetics in Experimental Systems

Limited specific data is publicly available regarding the elimination kinetics of this compound in preclinical models. However, the elimination characteristics of this compound can be inferred from the broader understanding of long-chain estradiol esters. The rate-limiting step in the metabolism and subsequent elimination of these esters is the enzymatic hydrolysis of the ester bond to release the parent hormone, 17β-estradiol.

The lipophilic nature of the cyclooctyl acetate ester moiety is expected to confer a prolonged pharmacokinetic profile. In preclinical studies involving other long-chain fatty acid esters of estradiol administered to rats, a significantly slower rate of metabolism and clearance from the blood has been observed compared to unesterified estradiol. For instance, the terminal half-life of estradiol stearate (B1226849) in rodents was reported to be 6 hours, a substantial increase from the 2-minute half-life of estradiol itself. wikipedia.org This delay is attributed to the slow release of the active compound from its depot at the site of administration and the resistance of the long-chain ester to rapid hydrolysis by esterase enzymes.

While direct experimental values for this compound are not available in the reviewed literature, the principle of a prolonged elimination half-life due to the bulky and lipophilic cyclooctyl acetate group is a reasonable extrapolation from existing data on similar long-chain estradiol esters. The primary route of elimination for the parent estradiol and its metabolites is through urine and feces. wikipedia.org

Table 1: Comparative Elimination Half-Life of Estradiol and an Estradiol Ester in Rodents

CompoundElimination Half-Life (t½)Animal Model
17β-Estradiol~2 minutesRodents
Estradiol Stearate~6 hoursRodents

Note: Data for this compound is not available. The data presented for Estradiol Stearate is to illustrate the effect of a long-chain fatty acid ester on elimination kinetics.

Molecular and Cellular Mechanisms of Estrogenic Activity

Receptor Agonism and Antagonism in In Vitro Systems

In vitro, the activity of 17-Estradiol cyclooctyl acetate (B1210297) is dependent on the presence of esterase enzymes in the cell culture system that can hydrolyze the ester bond and release 17β-estradiol. Once released, 17β-estradiol acts as a potent agonist for both ERα and ERβ. nih.gov

Studies using various cell lines, such as the U2OS human osteosarcoma cell line, have been instrumental in characterizing the agonistic and antagonistic properties of estrogenic compounds. nih.gov In such systems, 17β-estradiol typically induces a strong agonistic response, activating the transcription of reporter genes. In contrast, compounds known as selective estrogen receptor modulators (SERMs), like tamoxifen, can exhibit mixed agonist/antagonist profiles depending on the receptor subtype and the specific cellular context. nih.govnih.gov Pure antagonists, like ICI 182,780 (Fulvestrant), block the receptor's activity entirely. nih.gov The action of 17-Estradiol cyclooctyl acetate would mirror that of 17β-estradiol, demonstrating clear agonism in systems capable of its metabolic conversion.

Modulation of Gene Expression and Signaling Pathways in Cell Lines

As an agonist for estrogen receptors, 17β-estradiol (the active form of this compound) profoundly modulates the expression of a wide array of genes in target cell lines, such as the ER-positive breast cancer cell line MCF-7. nih.gov Estradiol (B170435) treatment can significantly alter the transcript levels of dozens to hundreds of genes. nih.gov These genes are involved in critical cellular processes including cell cycle progression, proliferation, apoptosis, and signal transduction. nih.govnih.gov For example, in the female mouse cerebral cortex, 17β-estradiol has been shown to regulate genes associated with synaptic potentiation, myelination, and kinase signaling pathways. nih.gov

The classical and best-understood mechanism of estrogen action is the direct regulation of gene transcription through Estrogen Response Elements (EREs). nih.gov EREs are specific palindromic DNA sequences (consensus: 5'-GGTCAnnnTGACC-3') located in the regulatory regions of target genes. plos.org

The process unfolds as follows:

Activation and Dimerization: After 17β-estradiol binds to the ER in the nucleus, the receptor-ligand complex forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ). nih.gov

ERE Binding: This dimer then binds with high affinity to an ERE sequence in the promoter region of a target gene. nih.gov

Recruitment of Coactivators: The ERE-bound complex recruits a cascade of coactivator proteins and interacts with the general transcription machinery, including RNA polymerase II. nih.gov

Gene Transcription: This assembly of proteins initiates or enhances the transcription of the target gene, leading to the synthesis of messenger RNA (mRNA) and, ultimately, new proteins that alter cell function. nih.gov

Besides the classical ERE pathway, ERs can also regulate genes that lack a consensus ERE sequence. This can occur through "tethering" mechanisms, where the ER does not bind directly to DNA but interacts with other DNA-bound transcription factors, such as SP1 or AP-1, to modulate gene expression. nih.govnih.gov

In addition to the genomic actions that involve gene transcription and take hours to days to manifest, estradiol and its analogues can also elicit rapid, non-genomic effects that occur within seconds to minutes. nih.gov These actions are too swift to be explained by changes in gene expression and are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. nih.govnih.gov

These non-genomic pathways often involve:

Membrane Estrogen Receptors: Interaction with membrane-associated ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER). youtube.com

Second Messenger Activation: Activation of intracellular signaling cascades, including the production of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), and increases in intracellular calcium ([Ca²⁺]i). nih.govyoutube.com

Kinase Cascades: Stimulation of protein kinase pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways. nih.govyoutube.com

These rapid signaling events can, in turn, influence cellular processes directly or cross-talk with genomic signaling pathways, for instance, by phosphorylating and activating nuclear ER or other transcription factors. nih.govyoutube.com

Table 2: Comparison of Estrogenic Signaling Pathways

Feature Genomic Signaling Non-Genomic Signaling
Receptor Location Primarily nucleus. nih.gov Plasma membrane, cytoplasm. nih.govyoutube.com
Onset of Action Slower (hours to days). nih.gov Rapid (seconds to minutes). nih.gov
Primary Mechanism Direct or indirect regulation of gene transcription. nih.gov Activation of second messengers and kinase cascades. youtube.com
Mediators Nuclear ERα, ERβ. nih.gov Membrane ERα, ERβ, GPER. youtube.com

| Key Events | ERE binding, coactivator recruitment, mRNA synthesis. nih.govplos.org | Ca²⁺ influx, cAMP/cGMP production, MAPK/Akt activation. nih.govnih.gov |

Preclinical Investigation in Animal Models

Reproductive System Studies in Non-Human Subjects

Studies in animal models have been instrumental in characterizing the impact of 17-Estradiol cyclooctyl acetate (B1210297) on the female reproductive system. This research has focused on its influence on ovarian function, the endometrium, and the regulation of key reproductive hormones.

Ovarian Function Modulation and Follicular Activity Inhibition

Research in animal models has demonstrated that estrogens, including derivatives like 17-Estradiol cyclooctyl acetate, play a significant role in modulating ovarian function. Specifically, they are involved in the inhibition of follicular atresia, the process of follicular degeneration. nih.gov Studies suggest that 17β-estradiol, the active component of E2COA, along with estrogen receptor α (ESR1), helps to protect the development of ovarian follicles by repressing atresia. nih.gov This action can lead to an increase in the number of surviving follicles and, consequently, a higher number of ovulated oocytes. nih.gov The mechanism appears to involve an increase in ESR1 expression in granulosa cells, which in turn prevents the induction of follicular atresia. nih.gov

In neonatal and immature mouse models, exogenous 17β-estradiol has been shown to inhibit oocyte nest breakdown and primordial follicle assembly, which can lead to follicle loss later in development. nih.gov Furthermore, studies investigating the effects of 17β-estradiol on ovarian cancer in mouse models have shown that it can increase the invasion and proliferation of ovarian cancer cells in vitro. nih.govnih.gov However, in a genetic mouse model of endometrioid ovarian cancer, this did not translate to an increased tumor burden. nih.gov Conversely, other research using a different mouse model indicated that exogenous 17β-estradiol accelerated ovarian tumor progression. nih.gov

Table 1: Summary of Research Findings on Ovarian Function Modulation

Animal Model Key Findings Reference
Mouse 17β-estradiol and ESR1 protect follicle development by repressing atresia. nih.gov
Mouse Exogenous 17β-estradiol inhibits oocyte nest breakdown and primordial follicle assembly in neonates. nih.gov
Mouse 17β-estradiol increased invasion and proliferation of ovarian cancer cells in vitro but did not increase tumor burden in a genetic model of endometrioid ovarian cancer. nih.govnih.gov
Mouse Exogenous 17β-estradiol accelerated ovarian tumor progression in a transgenic mouse model. nih.gov

Endometrial Morphological and Functional Changes in Experimental Models

The endometrium, the inner lining of the uterus, is highly responsive to estrogens. In animal models, 17β-estradiol, the active form of E2COA, is known to induce the proliferation of endometrial epithelial cells. mdpi.com This proliferative effect is a key aspect of the cyclical changes the endometrium undergoes in preparation for potential embryo implantation. mdpi.com Disruptions in the local metabolism of 17β-estradiol within the endometrium can lead to an imbalance in its levels, which has been associated with conditions like endometriosis and infertility in experimental contexts. nih.gov

Studies in postmenopausal women, which can be paralleled by ovariectomized animal models, have shown that estrogen replacement therapy can lead to various endometrial responses, from atrophy to hyperplasia. nih.gov The administration of estrogens necessitates co-administration of a progestin to prevent endometrial hyperplasia. nih.gov The intricate balance of estrogen and progesterone (B1679170) signaling is crucial for normal endometrial physiology, and alterations can impact endometrial receptivity. mdpi.com

Table 2: Observed Endometrial Changes in Experimental Models

Experimental Context Observed Effect of 17β-Estradiol Reference
General Induces proliferation of endometrial epithelial cells. mdpi.com
Pathological Imbalance in local metabolism linked to endometriosis and infertility. nih.gov
Hormone Replacement Can induce endometrial hyperplasia if unopposed by progestin. nih.gov

Gonadotropin Regulation (FSH, LH) in Animal Studies

Estrogens exert significant regulatory effects on the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland. This regulation is a cornerstone of the hormonal control of the reproductive cycle. In animal models, such as the female hypogonadal (hpg) mouse, the interaction between estradiol (B170435) and gonadotropin-releasing hormone (GnRH) in regulating LH subunit gene expression has been investigated. nih.gov

Inhibin A, a hormone produced by the ovaries, is involved in the negative feedback regulation of FSH secretion. nih.gov Neutralizing inhibin A in rats with an antiserum leads to an increase in FSH, which in turn stimulates follicle growth and increases the number of ovulations. nih.gov Estradiol is also a key player in this feedback loop. In various species, the regulation of circulating levels of hormones, including FSH, LH, and estradiol, is essential for successful follicle selection. nih.gov

Neurobiological Research Applications

The neuroprotective potential of estrogens has been a significant area of preclinical investigation, with studies in rodent models exploring the effects of estradiol derivatives in various neurological contexts.

Neuroprotective Effects of Estradiol Derivatives in Rodent Models

Estradiol has demonstrated neuroprotective effects in a variety of in vivo models of brain injury. nih.gov In studies using middle-aged female rats, both low and high physiological doses of estradiol were found to decrease ischemic injury by nearly 50% compared to controls. nih.gov This suggests that older animals remain responsive to the protective actions of estradiol. nih.gov The neuroprotective action of 17β-estradiol has been observed in the hippocampus of adult rats, where it was shown to depend on both estrogen receptors and insulin-like growth factor-I (IGF-I) receptors. nih.gov

Furthermore, 17β-estradiol has been found to acutely potentiate glutamatergic synaptic transmission in the hippocampus of both male and female rats, indicating a role in synaptic plasticity. nih.gov Interestingly, while the functional outcome is similar, the specific estrogen receptor subtypes mediating these effects differ between sexes. nih.gov Research has also highlighted that neuron-derived 17β-estradiol can modulate long-term synaptic plasticity in the primary auditory cortex of adult male rats, suggesting a role in sensory processing and memory formation. nih.gov

Studies in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The potential therapeutic role of estrogens in neurodegenerative diseases like Alzheimer's and Parkinson's has been explored in various animal models. Estrogen replacement therapy has been associated with a decreased risk and/or severity of such conditions. nih.gov In a mouse model of Alzheimer's disease, a brain-selective prodrug of 17β-estradiol, DHED, reduced brain Aβ levels and improved cognitive performance. alzdiscovery.org Similarly, studies using cerebral organoids mimicking Alzheimer's disease have shown that estrogen can alleviate the neurotoxic effects of amyloid-beta. frontiersin.org

In the context of Parkinson's disease, research in a mouse model has indicated that 17β-estradiol can alleviate ferroptotic neuroinflammation by suppressing the expression of ATF4. researchgate.netnih.gov This action helps to counteract the inflammatory response triggered by ferroptosis, ultimately exerting anti-Parkinson's disease effects. researchgate.netnih.gov In a rat model of Parkinson's disease, 17β-estradiol has been shown to have neuroprotective effects on dopaminergic neurons in the substantia nigra, partly through the induction of autophagy. nih.gov

Table 3: Neuroprotective Effects of Estradiol in Neurodegenerative Disease Models

Disease Model Animal Model Key Findings Reference
Alzheimer's Disease Mouse DHED (a prodrug of 17β-estradiol) reduced brain Aβ levels and improved cognitive performance. alzdiscovery.org
Alzheimer's Disease Cerebral Organoids Estrogen mitigated neurotoxic effects of amyloid-beta. frontiersin.org
Parkinson's Disease Mouse 17β-estradiol alleviated ferroptotic neuroinflammation by suppressing ATF4. researchgate.netnih.gov
Parkinson's Disease Rat 17β-estradiol showed neuroprotective effects on dopaminergic neurons, partly via autophagy induction. nih.gov

Influence on Central Nervous System Function and Behavioral Parameters

While direct studies on this compound's specific effects on the central nervous system (CNS) and behavior in animal models are limited, extensive research on its parent compound, 17β-estradiol, provides a strong basis for understanding its potential actions. Estrogens are known to exert a wide range of effects on the CNS, influencing neuronal excitability, signaling pathways, and ultimately, behavior. These effects can be both rapid, occurring within minutes, and long-term, involving changes in gene expression.

In rodent models, 17β-estradiol has demonstrated neuroprotective properties. For instance, in a model of early brain injury in rats, 17α-estradiol, a natural enantiomer, was found to be a potent neuroprotective agent against damage induced by excessive GABA-A receptor activation. nih.gov It attenuated both anatomical deficits and behavioral impairments. nih.gov This neuroprotection may be mediated through various mechanisms, including the reduction of cell loss and preservation of hippocampal volume. nih.gov

Furthermore, studies have shown that 17β-estradiol can rapidly influence learning and memory. In mice, low doses of 17β-estradiol were shown to improve object recognition within a short timeframe. nih.gov This rapid enhancement of cognitive function is thought to be mediated by non-genomic pathways. nih.gov Conversely, other studies have linked elevated levels of 17β-estradiol to increased episodes of spreading depression, a phenomenon associated with migraine aura, and pain-related behaviors in ovariectomized rats. nih.gov This suggests a complex, and sometimes contradictory, role for estrogens in the CNS, where their effects can be influenced by hormonal status and the specific neural circuits involved. nih.gov

The behavioral effects of estrogens are not limited to cognition and pain perception. In female rats, the estrogen-dependent lordosis behavior is a classic example of hormonal influence on reproductive behaviors, with both rapid and genomic effects of estrogens contributing to this response. nih.gov Research on 17β-estradiol's impact on neuronal excitability has shown it can decrease the amplitude of evoked excitatory postsynaptic currents in the parabrachial nucleus of rats, while also increasing the firing frequency of these neurons. nih.gov

Animal ModelCompoundKey Findings on CNS Function and Behavior
Rat17α-EstradiolNeuroprotective against muscimol-induced cell loss and behavioral deficits in a model of early brain injury. nih.gov
Mouse17β-EstradiolRapidly improved object recognition at low doses. nih.gov
Rat17β-EstradiolIncreased spreading depression episodes and pain-related behaviors in ovariectomized rats. nih.gov
Rat17β-EstradiolModulated lordosis behavior through both rapid and genomic pathways. nih.gov
Rat17β-EstradiolDecreased excitatory postsynaptic currents and increased firing frequency in parabrachial nucleus neurons. nih.gov

Role in Hormone-Dependent Neoplasia Models

The influence of estrogens on hormone-dependent cancers is a critical area of preclinical investigation. Given that this compound is an ester of 17β-estradiol, its effects in models of hormone-dependent neoplasia are expected to mirror those of its parent compound.

Impact on Mammary Gland Development in Murine Models

Estrogens are recognized as potent mitogens for the mammary gland, playing a crucial role in its development. nih.gov Studies using sustained-release implants of 17β-estradiol in castrated female mice have demonstrated a direct stimulatory effect on mammary ductal growth. nih.gov These implants induced the formation of new, histologically normal terminal end buds in the vicinity of the implant, indicating a local action of the hormone. nih.gov This growth was characterized by high levels of DNA synthesis in the cap cell layer of the end buds. nih.gov The antiestrogen (B12405530) keoxifene was able to inhibit this estradiol-induced end bud formation, further confirming the estrogen receptor-mediated mechanism. nih.gov

It is important to note that the reliability and reproducibility of such studies can be significantly influenced by the method of hormone administration. Research comparing different slow-releasing systems for 17β-estradiol has highlighted that the release kinetics can vary, potentially impacting the observed physiological outcomes in models of mammary gland development. nih.gov

Estrogen-Dependent Tumor Xenograft Models

In models of ER+ breast cancer, 17β-estradiol is a key factor in promoting tumor growth. nih.gov The development of human xenograft models for ER+ breast cancer bone metastasis, for instance, is complicated by the need to distinguish between the direct effects of estrogen on the tumor cells and its effects on the bone microenvironment. nih.gov

Studies using ovarian cancer cell lines have shown that 17β-estradiol can increase both the invasion and proliferation of these cells in vitro. nih.gov However, in a genetic mouse model of endometrioid ovarian cancer, treatment with 17β-estradiol did not translate to an increased tumor burden, highlighting the complex interplay between hormones and tumorigenesis in vivo. nih.gov

The choice of animal model and the method of hormone delivery are critical for the accurate assessment of estrogenic compounds in cancer research. nih.govnih.gov

Model TypeCompoundKey Findings
Murine Mammary Gland17β-EstradiolDirectly stimulated mammary ductal growth and end bud formation. nih.gov
Ovarian Cancer Cell Line17β-EstradiolIncreased invasion and proliferation in vitro. nih.gov
Genetic Mouse Model (Ovarian Cancer)17β-EstradiolDid not significantly alter tumor burden in vivo. nih.gov

Comparative Pharmacodynamic Studies in Animal Models

Comparative studies of different estrogen esters are crucial for understanding their relative potencies, durations of action, and potential for lymphatic absorption. While direct comparative pharmacodynamic data for this compound against other esters in animal models is scarce in recent literature, the principles of esterification and its impact on pharmacokinetics are well-established.

Estradiol esters, such as estradiol cypionate and estradiol benzoate, are known to have a longer duration of action compared to unesterified estradiol. canberra.edu.au Following intramuscular injection of an oily solution, the ester forms a depot from which it is slowly released into circulation. canberra.edu.au

Studies comparing different routes of administration and formulations of estrogens in mice have highlighted the importance of achieving stable, human-relevant plasma concentrations for meaningful preclinical evaluation. researchgate.netnih.gov For example, a study comparing oral, subcutaneous, and intraperitoneal administration of estetrol (B1671307) in mice found that it was difficult to achieve the stable concentrations seen in humans, whereas osmotic minipumps provided a more consistent exposure. researchgate.netnih.gov

The choice of delivery system for estrogens in animal models can significantly impact experimental outcomes. A study comparing matrix pellets and reservoir implants for delivering 17β-estradiol in mice found differences in release kinetics, which could affect the results of studies on mammary gland development and tumor xenograft growth. nih.gov Accurate and controlled long-term release of estradiol is essential for increasing the reliability and reproducibility of preclinical studies. nih.gov

The development of brain-selective estrogen prodrugs is an area of active research, aiming to target the neuroprotective effects of estrogens while minimizing peripheral side effects. mdpi.com Comparative studies of such compounds in animal models are essential for evaluating their efficacy and safety profiles.

Study FocusAnimal ModelKey Comparative Findings
Estrogen Delivery SystemsMouseReservoir implants provided more controlled release of 17β-estradiol compared to matrix pellets, reducing interindividual variability. nih.gov
Routes of AdministrationMouseOsmotic minipumps were more effective at achieving stable plasma concentrations of estetrol compared to oral, subcutaneous, or intraperitoneal administration. researchgate.netnih.gov
Long-Acting EstersCatEstradiol cypionate demonstrated a prolonged duration of action following intramuscular injection. canberra.edu.au

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for 17-Estradiol Cyclooctyl Acetate (B1210297) and Metabolites

Chromatographic methods are the cornerstone for the separation and quantification of 17-Estradiol cyclooctyl acetate and its related compounds from complex biological matrices. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for the analysis of steroids like 17-Estradiol and its esters. nih.gov Due to the low volatility of these compounds, derivatization is a necessary step to convert them into more volatile forms suitable for GC analysis. eiu.edu This process also enhances the sensitivity and specificity of the detection. nih.gov

Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)acetamide (BSTA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form stable trimethylsilyl (B98337) (TMS) derivatives. eiu.edueiu.edu The use of a catalyst such as trimethylchlorosilane (TMCS) can further improve the derivatization yield, especially for compounds with multiple hydroxyl groups like 17β-estradiol. nih.gov Another approach is pentafluorobenzyl (PFB) derivatization, which allows for highly sensitive detection using negative ion chemical ionization (NCI). shimadzu.co.kr

GC-MS/MS methods offer high sensitivity, with limits of detection (LOD) for 17β-estradiol reported in the picogram per milliliter (pg/mL) range. nih.gov For instance, one method achieved an LOD of 18.4 pg/mL for 17β-estradiol in plasma. nih.gov The use of tandem mass spectrometry increases specificity by monitoring specific precursor-to-product ion transitions, which helps to minimize interferences from the sample matrix. nih.govnih.gov

Table 1: GC-MS/MS Parameters for Estradiol (B170435) Analysis

Parameter Condition Reference
Derivatization Agent N-(trimethylsilyl)imidazole nih.gov
Column 50% phenyl polysilphenylene-siloxane bonded phase nih.gov
Injection Mode Programmable Temperature Vaporization (PTV) large volume injection nih.gov
Ionization Mode Electron Impact (EI) or Negative Ion Chemical Ionization (NCI) shimadzu.co.krresearchgate.net

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the separation and identification of estradiol and its esters. nih.govresearchgate.net While not as sensitive or quantitative as GC-MS or LC-MS/MS, TLC is useful for screening purposes and for optimizing separation conditions for other chromatographic methods. researchgate.net

In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (developing solvent) acts as the mobile phase. researchgate.netmdpi.com For estrogens, a common developing solvent is a mixture of toluene (B28343) and ethanol. researchgate.net After separation, the compounds can be visualized by spraying with a detection reagent, such as phosphomolybdic acid, or by using a UV lamp if the compounds are fluorescent or absorb UV light. researchgate.netmdpi.com The detection limit for estrogens using TLC can be in the nanogram range. nih.gov Combining TLC with techniques like Raman imaging microscopy can enhance the specificity of identification. mdpi.com

Immunoassay-Based Detection Methods for Steroids in Research

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are another class of analytical methods used for the detection of steroids. nih.gov These methods are based on the specific binding of an antibody to its target antigen (in this case, the steroid). nih.gov

Immunoassays are generally low-cost and suitable for high-throughput screening. nih.gov However, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. nih.gov This is a significant drawback when measuring low concentrations of specific estrogens. nih.govnih.gov For this reason, the Endocrine Society has recommended avoiding immunoassays for steroid hormone analysis where high specificity is required. nih.gov While immunoassays can be highly sensitive, their accuracy at low concentrations is often questionable compared to mass spectrometry-based methods. shimadzu.co.krmyadlm.org The limit of quantitation for estradiol by immunoassay is typically around 25 pg/mL. mayocliniclabs.com

Sample Preparation and Derivatization Strategies for Analytical Accuracy

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analytical results for this compound and its metabolites. The goal is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, serum, water) and to remove interfering substances. shimadzu.co.krthermofisher.comthermofisher.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the steroids from the aqueous sample into an immiscible organic solvent. nih.govthermofisher.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material, often in a cartridge format, to retain the analytes from the sample, which are then eluted with a suitable solvent. shimadzu.co.krnih.govresearchgate.net Oasis HLB and C18 cartridges are frequently used for estrogen analysis. nih.govpsu.edu

Derivatization , as mentioned earlier, is often employed, especially for GC-MS analysis, to improve the volatility, thermal stability, and chromatographic behavior of the steroids. eiu.edunih.gov For LC-MS/MS, derivatization can enhance ionization efficiency and thus sensitivity. nih.gov

Common derivatization strategies include:

Silylation: The formation of trimethylsilyl (TMS) ethers is a common method for GC-MS analysis of steroids. eiu.edunih.gov

Acylation: Using reagents like trifluoroacetic anhydride. nih.gov

Pentafluorobenzyl (PFB) ether formation: This is particularly useful for enhancing sensitivity in negative ion chemical ionization GC-MS. shimadzu.co.kr

Dansylation: Dansyl chloride derivatization is used to improve sensitivity in LC-MS/MS. nih.gov

Method Validation for Precision, Accuracy, and Sensitivity in Research Settings

Method validation is an essential process to demonstrate that an analytical method is suitable for its intended purpose. mst.dk It involves evaluating several key performance characteristics to ensure the reliability and quality of the analytical data. researchgate.net

Key validation parameters include:

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net Intra-day and inter-day precision are typically assessed. researchgate.netresearchgate.net

Accuracy: This is the closeness of the mean of a set of results to the true value. It is often determined by analyzing certified reference materials or by recovery studies where a known amount of the analyte is spiked into a blank matrix. researchgate.netnih.gov

Sensitivity: This is typically defined by the Limit of Detection (LOD), which is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the Limit of Quantitation (LOQ), the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. shimadzu.co.krresearchgate.net

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.govnih.gov

For example, a validated LC-MS/MS method for estrone (B1671321) and estradiol demonstrated linearity from 3.7 to over 990 pg/mL with accuracy ranging from 92.7% to 112.3%. thermofisher.com Another validated GC-MS/MS method for 17β-estradiol and 2-methoxyestradiol (B1684026) showed intra-batch accuracy between 94.9% and 109.9%. nih.gov

Table 3: Compound Names

Compound Name Abbreviation
This compound E2COA
17β-Estradiol E2, 17-BE
Estrone E1
17α-Estradiol 17α-E2
Estriol E3
2-Methoxyestradiol 2-MEOE
N,O-bis(trimethylsilyl)acetamide BSTA
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Dansyl chloride
2-fluoro-1-methylpyridinium-p-toluenesulfonate FMP-TS
Trifluoroacetic anhydride
Desogestrel
Equilenin
Equilin
Ethinyl estradiol EE2
Mestranol
Estradiol benzoate EB
Estradiol valerate (B167501) EV
Estradiol dipropionate
Estradiol cypionate
Zeranol
Nilestriol CEE
Progesterone (B1679170)
Testosterone
Cortisol
Vitamin D
Dehydroepiandrosterone DHEA
Androstenediol A5
Androstenedione A4
2-hydroxyestrone 2OHE1
4-hydroxyestrone 4OHE1
16-hydroxyestrone 16OHE1
2-hydroxyestradiol (B1664083) 2OHE2
4-hydroxyestradiol 4OHE2
16-hydroxyestradiol 16OHE2
2-hydroxyestrone-3-methyl ether 2OHE-3ME
16β-Hydroxy-17β-estradiol 16epiOHE2
16-oxo-17β-estradiol 16ketoOHE2
16α-hydroxy-17α-estradiol 17epiOHE2
17α-ethynylestradiol
5,5-diphenylhydantoin

Future Directions and Unexplored Research Avenues

Investigation of Novel Delivery Systems and Formulations for Research Applications

The development of advanced delivery systems for 17-Estradiol cyclooctyl acetate (B1210297) is a promising area of research. While its inherent lipophilicity allows for absorption through the lymphatic system, thereby bypassing extensive first-pass metabolism, novel formulations could further enhance its utility in preclinical studies. wikipedia.org

Current research on other estradiol (B170435) esters provides a roadmap for potential innovations. For instance, the use of slow-releasing devices like matrix pellets and reservoir implants has been explored to ensure consistent, long-term release of 17β-estradiol in animal models. nih.gov Such systems could be adapted for E2COA to maintain stable concentrations over extended experimental periods, improving the reliability and reproducibility of research findings. nih.gov

Furthermore, nanoparticle-based drug delivery systems present an exciting frontier. nih.gov Encapsulating E2COA within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could offer targeted delivery to specific tissues or cell types. nih.gov This approach could be particularly valuable for investigating the tissue-specific effects of E2COA and minimizing off-target effects. The loading of 17β-estradiol into exosomes, which are natural nanoparticles involved in intercellular communication, has also been investigated as a targeted drug delivery strategy, suggesting another potential avenue for E2COA. nih.gov

The development of sustained-release vaginal rings for estradiol delivery also offers a potential model for localized and controlled administration of E2COA in specific research contexts. nih.gov

Exploration of Structure-Activity Relationships for Advanced Analogues

The relationship between the chemical structure of an estrogen ester and its biological activity is a critical area of study. For 17-Estradiol cyclooctyl acetate, the cyclooctyl acetate ester at the C17β position is key to its unique oral bioavailability. wikipedia.org Future research should focus on synthesizing and evaluating advanced analogues of E2COA to further probe these structure-activity relationships.

Studies on other estradiol esters have demonstrated that the length and nature of the ester chain significantly influence the duration of action and metabolic clearance. nih.govnih.gov For instance, esterification of estradiol with long-chain fatty acids results in prolonged estrogenic effects. nih.govnih.gov The rate-limiting step in the metabolism of these esters is the hydrolysis of the ester to estradiol, with longer chain lengths generally leading to slower metabolism. nih.gov

By systematically modifying the cyclooctyl acetate moiety of E2COA—for example, by altering the ring size or the acetate linker—researchers could gain a deeper understanding of how these structural changes impact pharmacokinetic and pharmacodynamic properties. This could lead to the development of novel estrogenic compounds with tailored activity profiles for specific research applications. The synthesis of novel, structurally simplified estrogen analogues is an ongoing area of research that could inform the design of these advanced E2COA analogues. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, future research should integrate multi-omics approaches. This involves the simultaneous analysis of different biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Recent studies have successfully employed multi-omics to investigate the effects of 17β-estradiol. For example, integrated transcriptomic and metabolomic analyses have revealed how estrogen regulates gene expression and metabolic pathways in liver cancer cells. nih.govnih.govresearchgate.netdntb.gov.ua These studies have identified key genes and metabolites involved in estrogen's effects on cellular metabolism. nih.govnih.govresearchgate.net

Applying a similar multi-omics strategy to E2COA would provide a comprehensive picture of its mechanism of action. By comparing the multi-omics profiles of cells or tissues treated with E2COA versus 17β-estradiol, researchers could identify the unique molecular signatures associated with E2COA's distinct metabolic route and biological effects. This could uncover novel signaling pathways and downstream targets that are preferentially modulated by this specific estradiol ester. The EstroGene2.0 database, which collates multi-omic data on estrogen response, could be a valuable resource for such comparative analyses. biorxiv.org

Development of Advanced Preclinical Models for Specific Research Questions

The development and utilization of sophisticated preclinical models are crucial for addressing specific research questions related to this compound. While initial studies used ovariectomized rats, future research could benefit from more complex and targeted models. nih.gov

For instance, to investigate the neuroprotective effects of E2COA, researchers could use mouse models of neurodegenerative diseases. To study its impact on the immune system, humanized mouse models could be employed. atsjournals.org The use of knockout mouse models, where specific genes such as those for estrogen receptors are deleted, can help elucidate the precise molecular pathways through which E2COA exerts its effects. nih.gov

Furthermore, the development of in vitro models, such as organoids or "lab-on-a-chip" systems, can provide a more controlled environment to study the direct effects of E2COA on specific cell types and tissues. atsjournals.org These advanced models, combined with the novel delivery systems mentioned earlier, will enable more precise and clinically relevant preclinical research. Studies using mouse models of human diseases, such as hypertrophic cardiomyopathy, have already demonstrated the utility of preclinical models in understanding the effects of 17β-estradiol. nih.gov

Unanswered Questions in the Academic Understanding of this compound Action

Another key area of inquiry is the tissue-specific conversion of E2COA to free estradiol. The rate and extent of this hydrolysis in different target tissues will ultimately determine its local biological activity. Understanding this process is critical for predicting its effects in various physiological and pathological contexts.

Furthermore, the long-term consequences of sustained oral administration of E2COA, particularly its impact on liver protein synthesis compared to other oral estrogens, require further investigation. Although initial studies suggested a reduced impact on sex hormone-binding globulin production, a more comprehensive analysis of hepatic effects is warranted. wikipedia.org

Finally, the potential for E2COA to interact with different estrogen receptor subtypes (ERα and ERβ) and the subsequent downstream signaling events are not fully characterized. Elucidating these interactions will be crucial for understanding the full spectrum of its biological activities.

Q & A

Q. How should researchers present chemical and biological data for this compound in grant proposals?

  • Structural Diagrams : Include IUPAC name and stereochemical descriptors (e.g., 8R,9S,13S,14S,17S) using ChemDraw .
  • Dose-Response Curves : Plot using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Annotate EC₅₀/IC₅₀ values and Hill slopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.